An In-depth Technical Guide to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS 62932-94-9)
An In-depth Technical Guide to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS 62932-94-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis, particularly in the development of immunoassays for salbutamol. This document details its chemical and physical properties, outlines synthetic protocols, and describes its primary application in hapten design.
Chemical and Physical Properties
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a substituted acetophenone derivative. Its core structure consists of a phenyl ring with hydroxyl, hydroxymethyl, and bromoacetyl substituents. These functional groups make it a versatile reagent in organic synthesis.
General Information
| Property | Value | Source |
| CAS Number | 62932-94-9 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₃ | [1][2][3] |
| IUPAC Name | 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | [1] |
| Synonyms | Ethanone, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-; 2-Bromo-4'-hydroxy-3'-(hydroxymethyl)acetophenone; Salbutamol impurity 13 | [2] |
| Physical Form | Solid, Powder | [3] |
| Storage Temperature | 2-8°C in an inert atmosphere | [3] |
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that some of these values are predicted through computational models and may differ slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Weight | 245.07 g/mol | [1] |
| Density (Predicted) | 1.674 ± 0.06 g/cm³ | N/A |
| Boiling Point (Predicted) | 349.4 ± 11.0 °C | N/A |
| XLogP3 (Computed) | 1.5 | [1] |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one typically involves the bromination of its precursor, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one. A general synthetic scheme is presented below, followed by a detailed experimental protocol based on established chemical principles for similar transformations.
Synthetic Pathway Overview
The synthesis starts from the commercially available 4-hydroxyacetophenone, which undergoes hydroxymethylation followed by bromination.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Precursor)
This protocol is adapted from a known method for the synthesis of a salbutamol intermediate.[4]
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Reaction Setup: In a well-ventilated fume hood, combine 4-hydroxyacetophenone, a 37% aqueous solution of formaldehyde, and concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Heating: Heat the reaction mixture to 50°C and maintain this temperature with stirring for 5 hours.
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Hydroxylation: After the initial reaction period, cool the mixture and add calcium carbonate (CaCO₃) suspended in a mixture of tetrahydrofuran (THF) and water.
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Work-up and Purification: The product is then extracted from the reaction mixture using an appropriate organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one. A reported yield for this step is 75%.[4]
Detailed Experimental Protocol: Bromination to Yield 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
This protocol is a generalized procedure for the alpha-bromination of a ketone, a common transformation in organic synthesis.
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Reaction Setup: Dissolve the precursor, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.
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Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent, to the mixture at room temperature. A catalytic amount of an acid, like p-toluenesulfonic acid, can be used to facilitate the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, quench the reaction with a reducing agent like sodium thiosulfate solution to remove any excess bromine. The product is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the final product, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.
Application in Immunoassay Development
The primary and most significant application of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is as a crucial reagent in the synthesis of haptens for the development of immunoassays to detect salbutamol.
Role as a Hapten Precursor
Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. The resulting conjugate, known as an immunogen, can then be used to generate antibodies that are specific to the hapten. The bromoacetyl group of the title compound is highly reactive towards nucleophilic groups on proteins, such as the amine groups of lysine residues, allowing for the covalent attachment of the hapten to the carrier protein.
Experimental Workflow: Hapten-Protein Conjugation
The following workflow illustrates the general steps involved in conjugating the hapten precursor to a carrier protein to generate an immunogen for antibody production.
Caption: Workflow for immunogen synthesis.
Detailed Experimental Protocol: Hapten-Protein Conjugation
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Protein Solution Preparation: Prepare a solution of the carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of around 8-9.
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Hapten Solution Preparation: Dissolve 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Conjugation Reaction: Slowly add the hapten solution to the stirred protein solution. The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C.
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Purification: Remove the unconjugated hapten and by-products by extensive dialysis against PBS or by size-exclusion chromatography.
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Characterization: The resulting hapten-protein conjugate (immunogen) should be characterized to determine the hapten-to-protein molar ratio. This can be achieved using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry. The purified and characterized immunogen is then used to immunize animals for the production of polyclonal or monoclonal antibodies against salbutamol.
Biological Activity and Signaling Pathways
Currently, there is no scientific evidence to suggest that 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one has any direct biological activity or that it directly modulates any known signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for the creation of tools for biological research and diagnostics, namely the haptens used in immunoassays. The antibodies generated using these haptens are then employed in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to detect and quantify salbutamol in various samples.
Conclusion
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a valuable chemical entity for researchers and professionals in the fields of drug development and diagnostics. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of haptens required for the generation of specific antibodies against the β2-adrenergic receptor agonist, salbutamol. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory, ultimately contributing to the development of sensitive and reliable analytical methods for this important pharmaceutical compound.
